4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide
Overview
Description
This compound, also known as 4-(3-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide, has a molecular formula of C20H18FN5O3 and a molecular weight of 395.39 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H18FN5O3. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered carbon ring. These rings are connected by an ether linkage (phenoxy). The molecule also contains a fluorine atom and a carbamoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 395.39. Other properties such as density, boiling point, and melting point are not available in the retrieved information .Scientific Research Applications
- It has shown promise in treating various cancers, including hepatocellular carcinoma, colorectal cancer, and gastrointestinal stromal tumors (GISTs) .
- Researchers are exploring its potential in autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease .
- Investigations are ongoing to determine its impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .
Cancer Therapy and Targeted Kinase Inhibition
Angiogenesis Inhibition and Anti-Metastatic Effects
Inflammatory Diseases and Immune Modulation
Neurological Disorders and Kinase-Related Pathways
Agrochemical and Pharmaceutical Synthesis
Drug Development and Structure-Activity Relationship Studies
properties
IUPAC Name |
4-[2-fluoro-4-[2-(methylcarbamoyl)pyridin-4-yl]oxyanilino]-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-22-19(27)17-9-12(5-7-24-17)26-16-4-3-13(10-15(16)21)29-14-6-8-25-18(11-14)20(28)23-2/h3-11H,1-2H3,(H,22,27)(H,23,28)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLJNRHZMUHXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide | |
CAS RN |
1855006-12-0 | |
Record name | 4-(3-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpyridine-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1855006120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-FLUORO-4-((2-(METHYLCARBAMOYL)PYRIDIN-4-YL)AMINO)PHENOXY)-N-METHYLPYRIDINE-2-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6UQ6V2Q5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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